2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one
Description
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one (CAS: 1017059-14-1) is a sulfur-containing aromatic ketone characterized by a butylthio (-S-C₄H₉) substituent at the α-position of the ethanone core and a 2-chlorophenyl group at the ketone position. This compound has been utilized in pharmaceutical and agrochemical research, though it is currently listed as a discontinued product by suppliers like CymitQuimica . Its synthesis likely involves nucleophilic substitution or thiol-alkylation reactions, similar to other thioether-containing compounds (e.g., 1-cyclohexyl-2-(phenylthio)ethan-1-one, synthesized via procedure B with a 52.4% yield) .
Properties
Molecular Formula |
C12H15ClOS |
|---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
2-butylsulfanyl-1-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C12H15ClOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
ARIVWOPGBUTKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with butylthiol in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonyl Group
The electrophilic carbonyl carbon undergoes nucleophilic attack, primarily facilitated by the electron-withdrawing effect of the chlorine atom on the aromatic ring.
Mechanistic Insight :
The 2-chlorophenyl group enhances the electrophilicity of the carbonyl carbon via inductive effects, accelerating nucleophilic attack. Steric hindrance from the butylthio group slightly reduces reaction rates compared to unsubstituted acetophenones.
Oxidation of the Thioether Group
The sulfur atom in the thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Key Observation :
Oxidation to sulfones significantly alters the compound’s electronic profile, reducing its nucleophilic addition reactivity at the carbonyl group due to increased electron-withdrawing effects .
Nucleophilic Substitution at Sulfur
The thioether’s sulfur can act as a nucleophilic center under specific conditions.
Limitation :
Reactivity is moderate due to steric hindrance from the bulky butyl group. Reactions require polar aprotic solvents and elevated temperatures.
Ring-Directed Electrophilic Aromatic Substitution
The 2-chlorophenyl ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing chlorine and sulfur substituents.
Regiochemical Analysis :
-
Chlorine directs incoming electrophiles to the para position.
-
The butylthio group (-S-butyl) exhibits weak ortho/para-directing effects but competes with chlorine’s deactivating influence .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C-S bond, generating thiyl radicals.
| Conditions | Products | Application | Reference |
|---|---|---|---|
| UV light (254 nm), benzene, 12h | 1-(2-Chlorophenyl)ethan-1-one + butyl disulfide | Radical coupling studies |
Significance :
This reaction is exploited in polymer chemistry for crosslinking applications .
Biological Activity Correlation
While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:
Scientific Research Applications
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The butylthio group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules. The chlorophenyl group may enhance binding affinity to specific targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and analogous derivatives:
Key Findings
Thioether Derivatives
- Lipophilicity and Reactivity : The butylthio group in the target compound increases lipophilicity (logP ≈ 3.5 estimated) compared to phenylthio (logP ≈ 2.8) . This enhances membrane permeability but may reduce aqueous solubility.
- Synthetic Utility : Thioethers like 1-cyclohexyl-2-(phenylthio)ethan-1-one are synthesized via SN2 reactions with moderate yields (52.4%), suggesting similar pathways for the target compound .
Halogenated Derivatives
- Reactivity : Bromo-substituted analogs (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) serve as alkylating agents or intermediates due to the bromine atom's leaving-group capability .
- Electronic Effects : Chloro substituents (e.g., 2-chlorophenyl) provide electron-withdrawing effects, stabilizing the ketone moiety and directing electrophilic substitutions .
Heterocyclic Derivatives
- Pharmacological Relevance: Tetrazole-containing derivatives (e.g., 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone) exhibit bioisosteric replacement of carboxylic acids, enhancing metabolic stability and receptor binding in drug candidates .
- Agrochemical Potential: Thioether and tetrazole derivatives are explored in agrochemicals for pesticidal activity, leveraging sulfur's interaction with biological targets .
Aryl-Substituted Derivatives
Research Implications
- Drug Development : The butylthio group's lipophilicity may improve blood-brain barrier penetration, but its metabolic oxidation to sulfoxides/sulfones could affect toxicity profiles .
- Catalysis : Thioethers are used as directing groups in asymmetric catalysis, as seen in sulfone-directed C–H activation reactions .
Biological Activity
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with butanethiol in the presence of a suitable base. The resulting thioether structure is crucial for its biological activity. The presence of the butylthio group enhances lipophilicity, which is often correlated with increased membrane permeability and biological efficacy.
Biological Activity Overview
The biological activity of 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial membranes, leading to cell lysis.
- Antileishmanial Activity : Recent research indicates that derivatives similar to 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one show promising antileishmanial activity. For example, compounds with similar thioether functionalities have demonstrated effective inhibition against Leishmania species at low micromolar concentrations (EC50 values around 20 µM) .
- Cytotoxicity : While evaluating the cytotoxic effects, it was noted that certain structural modifications could lead to increased cytotoxicity against human cell lines. This highlights the importance of SAR in optimizing therapeutic profiles .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one. Key findings from SAR studies include:
| Compound Modification | Effect on Activity |
|---|---|
| Increasing lipophilicity | Enhanced antibacterial activity |
| Altering alkyl chain length | Optimal chain length correlates with increased efficacy |
| Substituting halogens | Chlorine substitution improves antimicrobial potency |
These modifications have been systematically studied to establish a clearer understanding of how changes in molecular structure influence biological outcomes .
Case Studies
Several case studies have evaluated the effectiveness of compounds related to 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one:
- Antileishmanial Efficacy : A study synthesized various thiochroman derivatives, revealing that those with butylthio groups displayed significant leishmanicidal activity with EC50 values below 10 µM, indicating their potential as lead compounds for further development .
- Cytotoxicity Assessment : In vitro tests showed that while some derivatives exhibited low cytotoxicity against human cell lines (e.g., HeLa cells), others demonstrated significant cytotoxic effects, suggesting a need for careful optimization to balance efficacy and safety .
- Mechanistic Insights : Research has indicated that the mechanism of action may involve disruption of bacterial membrane integrity or interference with metabolic pathways critical for pathogen survival .
Q & A
Basic: What are the primary synthetic routes for 2-(butylthio)-1-(2-chlorophenyl)ethan-1-one, and how are reaction conditions optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or visible-light-promoted C–S cross-coupling (Fig. 1):
- Route 1 : React 2-bromo-1-(2-chlorophenyl)ethan-1-one (CAS 5000-66-8) with butanethiol in the presence of a base (e.g., cesium carbonate) under inert conditions .
- Route 2 : Use visible-light photocatalysis (e.g., iridium-based catalysts) to couple 2-chlorothiophenol derivatives with 1-(2-chlorophenyl)ethan-1-one precursors, ensuring high regioselectivity .
Optimization : Key parameters include solvent polarity (e.g., dichloromethane vs. acetonitrile), reaction temperature (room temp. for photocatalysis), and stoichiometric ratios of thiol to halide (typically 1.2:1). Purity (>95%) is confirmed via HPLC .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR : H and C NMR identify the butylthio (–S(CH)CH) and 2-chlorophenyl groups. Key signals: δ ~2.8 ppm (thioether CH), δ ~7.4–7.6 ppm (chlorophenyl aromatic protons) .
- X-ray Crystallography : Resolves the planar ketone group and dihedral angles between the chlorophenyl and thioether moieties. Example: Monoclinic P2/c space group with Z = 4 .
- LC-MS : Confirms molecular weight (MW 256.78 g/mol) and detects impurities (e.g., residual brominated intermediates) .
Advanced: How can reaction yields be improved for large-scale synthesis, and what are common byproducts?
Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance C–S bond formation efficiency. Photocatalysts like Ir(ppy) reduce side reactions in visible-light-mediated synthesis .
- Byproducts :
Advanced: What pharmacological applications are hypothesized for this compound, and how are they validated?
Answer:
- Hypotheses : The thioether and chlorophenyl groups suggest potential as a kinase inhibitor or antimicrobial agent .
- Validation Methods :
- In vitro assays : IC determination against target enzymes (e.g., EGFR kinase) using fluorescence-based assays.
- Molecular docking : Simulations (AutoDock Vina) predict binding affinity to active sites (e.g., ATP-binding pockets) .
- Microbial susceptibility testing : Minimum inhibitory concentration (MIC) against Gram-positive pathogens .
Advanced: How do researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity variance : Impurities (e.g., residual solvents) skew bioassay results. Rigorous HPLC purification (>98%) is critical .
- Assay conditions : Differences in pH, serum proteins, or incubation time affect activity. Standardized protocols (e.g., CLSI guidelines for antimicrobial tests) are recommended .
- Structural analogs : Minor modifications (e.g., replacing butylthio with pentylthio) alter pharmacodynamics. SAR studies clarify substituent effects .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Answer:
- Variation of substituents :
- Bioisosteric replacement : Substitute the ketone with a tetrazolyl group (see CAS 1259059-71-6) to enhance metabolic stability .
- Data analysis : Multivariate regression correlates logP, polar surface area, and IC values .
Advanced: How is metabolic stability evaluated for this compound in preclinical studies?
Answer:
- In vitro models : Incubation with human liver microsomes (HLM) tracks oxidative metabolism (e.g., sulfoxidation) via LC-MS/MS.
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
- Pharmacokinetic profiling : Administer in rodent models to measure half-life (t), clearance, and bioavailability .
Basic: What analytical methods ensure batch-to-batch consistency in research-grade samples?
Answer:
- HPLC-DAD : Quantifies purity (>95%) and detects trace impurities (limit: 0.1% area). Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid .
- Elemental analysis : Validates C, H, N, S, and Cl content (±0.4% theoretical).
- Karl Fischer titration : Ensures low moisture content (<0.5%) for hygroscopic batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
